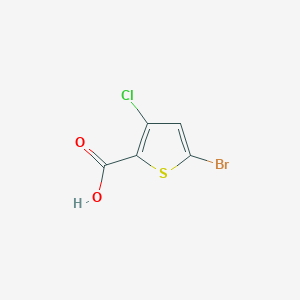

5-Bromo-3-chlorothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUPWFRCVBAIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735242 | |

| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842135-76-6 | |

| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chlorothiophene-2-carboxylic acid: A Framework for Characterization

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This document serves as a comprehensive technical guide on 5-Bromo-3-chlorothiophene-2-carboxylic acid. Given the sparse availability of published experimental data for this specific isomer, this guide establishes a framework for its complete physicochemical characterization. By leveraging data from closely related analogues and detailing robust experimental protocols, we provide the necessary context and methodology for researchers to confidently evaluate this compound. The strategic placement of chloro and bromo substituents on the thiophene-2-carboxylic acid scaffold presents a unique building block for medicinal chemistry and materials science, making a thorough understanding of its properties essential.

Molecular Identity and Structural Context

This compound is a disubstituted halogenated thiophene derivative. Its structure, featuring a carboxylic acid at position 2, a chlorine atom at position 3, and a bromine atom at position 5, creates a distinct electronic and steric profile compared to its isomers. This specific arrangement is critical, as it dictates the molecule's reactivity, potential for intermolecular interactions, and ultimately, its utility as a synthetic precursor. Thiophene-based scaffolds are prevalent in pharmaceuticals, including anticoagulants, and the unique halogenation pattern of this molecule offers a novel vector for chemical space exploration.[1][2]

Sources

Introduction: A Versatile Halogenated Heterocyclic Building Block

An In-depth Technical Guide to 5-Bromo-3-chlorothiophene-2-carboxylic acid

This compound is a polysubstituted heterocyclic compound that serves as a highly valuable building block for researchers in medicinal chemistry and materials science. Its thiophene core, functionalized with three distinct and reactive sites—a carboxylic acid, a bromine atom, and a chlorine atom—offers a rich platform for chemical diversification. The strategic placement of these functional groups allows for selective and orthogonal chemical transformations, making it a coveted precursor for the synthesis of complex molecular architectures. This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, and its established and potential applications in the development of novel therapeutic agents and functional materials.

Compound Identification and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a chemical entity are foundational to its successful application in research and development.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 842135-76-6[1] |

| Molecular Formula | C₅H₂BrClO₂S[2] |

| Molecular Weight | 241.49 g/mol [3][4] |

| IUPAC Name | This compound |

| SMILES | C1=C(SC(=C1Cl)C(=O)O)Br[2] |

| InChI Key | DUUPWFRCVBAIKZ-UHFFFAOYSA-N[2] |

Table 2: Physicochemical and Safety Data

| Property | Value |

| Appearance | Likely a white to off-white or yellow crystalline powder (inferred from similar compounds[5]) |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1][3] |

| Predicted XlogP | 3.1[2] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) (inferred from methyl ester derivative[1]) |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 (inferred from related compounds[1][6]) |

Chemical Structure and Spectroscopic Characterization

The unique arrangement of substituents on the thiophene ring dictates the molecule's reactivity and its utility in synthesis.

Caption: 2D Structure of this compound.

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Key expected signals include:

-

¹H NMR: A singlet in the aromatic region corresponding to the single proton at the C4 position. The chemical shift will be influenced by the adjacent chloro and sulfur atoms.

-

¹³C NMR: Five distinct signals for the thiophene ring carbons and one for the carboxylic acid carbon.

-

IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and C-Cl and C-Br stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass, showing a characteristic isotopic pattern due to the presence of bromine and chlorine.

Synthesis and Mechanistic Insights: A Strategic Approach

While multiple synthetic routes to halogenated thiophenes exist, a highly effective and common strategy involves directed ortho-metalation followed by carboxylation. This approach offers excellent regiochemical control, which is critical when dealing with polysubstituted rings.

Proposed Synthesis Workflow:

Caption: Role as a versatile chemical scaffold for diversification.

-

Anticoagulants: Halogenated thiophene carboxylic acids are crucial intermediates in the synthesis of modern anticoagulants like Rivaroxaban. [7][8]* Antimicrobial and Anticancer Agents: Derivatives of bromothiophene-2-carboxylic acid have shown promise as antiproliferative agents against various cancer cell lines and as antimicrobial compounds. [9]The thiophene scaffold is a common feature in many biologically active molecules. [8]* Spasmolytic Activity: Thiophene derivatives synthesized via Suzuki cross-coupling from 5-bromothiophene-2-carboxylic acid have demonstrated potent spasmolytic (antispasmodic) effects, highlighting their potential in treating conditions like irritable bowel syndrome. [10]* Antidiabetic Drugs: Some related isomers, such as 5-bromo-2-chlorothiophene-3-carboxylic acid, have been investigated as potential antidiabetic drugs that inhibit glucosyltransferase. [11]* Materials Science: The unique electronic properties of thiophene-based molecules make them attractive for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaics. [8] This compound provides a robust starting point for structure-activity relationship (SAR) studies. By systematically modifying each position, researchers can fine-tune the molecule's properties to optimize its efficacy and selectivity for a specific biological target.

References

-

Cenmed. (n.d.). This compound (C007B-513155). Retrieved from [Link]

-

POWERFORUM. (n.d.). 3-Bromo-5-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H2BrClO2S). Retrieved from [Link]

-

PubChem. (2025). 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]

Sources

- 1. 1389314-98-0|Methyl 5-Bromo-3-chloro-2-thiophene carboxylate|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C5H2BrClO2S) [pubchemlite.lcsb.uni.lu]

- 3. FCKeditor - Resources Browser [powerforum.hu]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. achmem.com [achmem.com]

- 7. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-bromo-2-chlorothiophene-3-carboxylic acid | 189330-38-9 | PHA33038 [biosynth.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-3-chlorothiophene-2-carboxylic acid

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Thiophene derivatives, in particular, are prevalent scaffolds in a multitude of pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the definitive structural confirmation of these molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 5-Bromo-3-chlorothiophene-2-carboxylic acid, a polysubstituted thiophene with significant potential as a synthetic intermediate.

The substitution pattern of this compound presents a unique electronic environment, which is reflected in its NMR spectra. Understanding these spectral characteristics is crucial for reaction monitoring, quality control, and the rational design of subsequent synthetic transformations. This document will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, provide a detailed experimental protocol for data acquisition, and present the predicted spectral data in a clear, accessible format.

Theoretical Framework: Predicting the NMR Spectra

The chemical shifts observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus. The substituents on the thiophene ring—a bromine atom at position 5, a chlorine atom at position 3, and a carboxylic acid group at position 2—exert distinct electronic effects (inductive and resonance) that modulate the electron density around the remaining ring proton and carbon atoms.

¹H NMR Spectrum: The Lone Proton

The sole proton on the thiophene ring is located at the C4 position. Its chemical shift will be significantly influenced by the adjacent electron-withdrawing chloro and bromo substituents. Generally, halogen atoms deshield adjacent protons, causing their resonance to appear at a higher chemical shift (downfield). The cumulative effect of the chlorine at C3 and the bromine at C5 is expected to place the H4 signal at a relatively downfield position compared to unsubstituted thiophene.

¹³C NMR Spectrum: A Detailed Analysis

The ¹³C NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms of the thiophene ring and the carboxylic acid.

-

C2 (Carboxylic Acid-bearing Carbon): The direct attachment of the electron-withdrawing carboxylic acid group will cause a significant downfield shift for this carbon.

-

C3 (Chloro-substituted Carbon): The electronegative chlorine atom will induce a substantial downfield shift at C3.

-

C4 (Proton-bearing Carbon): This carbon will be influenced by the adjacent chloro and bromo substituents.

-

C5 (Bromo-substituted Carbon): The bromine atom will also cause a downfield shift at C5, though generally less pronounced than that of chlorine.

-

Carboxylic Acid Carbon (C=O): The carbonyl carbon of the carboxylic acid group will resonate at a characteristic downfield position, typically in the range of 160-180 ppm.

The prediction of precise chemical shifts can be guided by analyzing the spectra of related, simpler thiophene derivatives. For instance, the known chemical shifts of 5-bromothiophene-2-carboxylic acid and 5-chlorothiophene-2-carboxylic acid can provide a foundational basis for estimating the values for the di-halogenated target molecule.[1][2][3]

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the additive effects of the substituents as observed in related thiophene compounds.[4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.3 - 7.6 | Singlet (s) |

| COOH | 12.0 - 14.0 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 135 - 140 |

| C3 | 130 - 135 |

| C4 | 128 - 132 |

| C5 | 115 - 120 |

| C=O | 165 - 170 |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol should be followed.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent that can dissolve the carboxylic acid is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high polarity.[7][8] Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited.[6] The choice of solvent will affect the chemical shift of the acidic proton.[9]

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[10][11] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[10][11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[12]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Data Acquisition

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse sequence (e.g., zg30) is appropriate.[13]

-

Spectral Width: Set a spectral width of approximately 15 ppm.

-

Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is sufficient.[6]

¹³C NMR Data Acquisition

-

Spectrometer: A 100 MHz or higher field spectrometer is recommended.

-

Pulse Program: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.[13]

-

Spectral Width: Set a spectral width of 0-200 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.[6]

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.[6]

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to confirm the relative number of protons.

Visualizing the Molecular Structure and Logic

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of the target analyte.

Caption: Logical workflow for NMR analysis.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural verification of this compound. By understanding the influence of the bromo, chloro, and carboxylic acid substituents on the thiophene ring, a detailed prediction of the NMR spectra can be made. This guide provides a robust theoretical framework, a validated experimental protocol, and clear data presentation to aid researchers in their synthetic and analytical endeavors. Adherence to the described methodologies will ensure the acquisition of high-quality spectral data, facilitating confident structural assignment and paving the way for further research and development.

References

- The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s - Oxford Academic. (n.d.).

- Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.).

- The Substituent Effects in Thiophene Compounds. II. ¹H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. (n.d.).

- The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar. (1983).

- Supporting Information. (n.d.).

- Sample Preparation. (n.d.).

- Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes.

- 3-Bromo-5-chlorothiophene-2-carboxylic acid, min 98%, 100 mg. (n.d.).

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes - Benchchem. (n.d.).

- FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).

- NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).

- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024).

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).

- 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem. (n.d.).

- Methyl 5-Bromo-3-chloro-2-thiophene carboxylate | 1389314-98-0 | BLD Pharm. (n.d.).

- Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis - Benchchem. (n.d.).

- 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 13C NMR spectrum - ChemicalBook. (n.d.).

- NMR Solvent Data Chart. (n.d.).

- 3-Bromo-5-chlorothiophene-2-carboxylic acid - Achmem. (n.d.).

- 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum - ChemicalBook. (n.d.).

- This compound (C007B-513155) - Cenmed. (n.d.).

- 5-bromo-2-chlorothiophene-3-carboxylic acid | 189330-38-9 | PHA33038 - Biosynth. (n.d.).

- 5-Bromo-2-chlorothiophene-3-carboxylic acid. (n.d.).

- NMR - Interpretation - Chemistry LibreTexts. (2023).

- Jasperse, J. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation 1.

- How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.).

-

1 H solution NMR spectra of (a) thiophene[14]Rotaxane and (b) polythiophene polyrotaxane. - ResearchGate. (n.d.). Retrieved from

- 5-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 95048 - PubChem. (n.d.).

- 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem. (n.d.).

- An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid - Benchchem. (n.d.).

- METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR spectrum. (n.d.).

Sources

- 1. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 13C NMR [m.chemicalbook.com]

- 3. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. depts.washington.edu [depts.washington.edu]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. benchchem.com [benchchem.com]

- 14. jcsp.org.pk [jcsp.org.pk]

An In-depth Technical Guide on the Crystal Structure of 5-Bromo-3-chlorothiophene-2-carboxylic acid

A Methodological Approach for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Structural Elucidation

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function and potential. The title compound, 5-Bromo-3-chlorothiophene-2-carboxylic acid, represents a class of halogenated thiophene derivatives with significant potential as building blocks in the synthesis of novel therapeutic agents and functional materials.[1][2] The strategic placement of bromo, chloro, and carboxylic acid functionalities on the thiophene ring invites a rich exploration of its chemical reactivity and intermolecular interactions.

This guide is conceived not as a static repository of known data, but as a proactive, methodological roadmap for the researcher tasked with determining the crystal structure of this compound. As of the writing of this document, a public-domain crystal structure for this specific molecule has not been deposited in major crystallographic databases. Therefore, this whitepaper adopts the perspective of a senior application scientist, outlining the logical and experimental workflow required to progress from a synthesized powder to a fully refined crystal structure. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating protocol.

Part 1: Synthesis and Purification - The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. Impurities are a primary inhibitor of successful crystallization, as they can disrupt the ordered packing of molecules in the crystal lattice. Several synthetic routes can be envisaged for this compound, leveraging established thiophene chemistry.[3] A plausible and common approach involves the halogenation of a suitable thiophene precursor. For instance, one might start with a commercially available chlorothiophene carboxylic acid and introduce the bromine atom via electrophilic substitution.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis and purification of the target compound.

Upon successful synthesis, confirmed by techniques such as NMR and mass spectrometry, rigorous purification is paramount. Recrystallization from a suitable solvent system is often the method of choice, as it not only purifies the compound but can also yield initial crystals for further optimization.

Part 2: The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[4][5] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is critical and can significantly influence crystal growth.[6]

Table 1: Common Crystallization Techniques for Small Organic Molecules

| Technique | Description | Key Considerations |

| Slow Evaporation | A near-saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[6][7] | Simple and effective. The rate of evaporation can be controlled by the opening of the vessel. |

| Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces solubility and promotes crystallization.[7] | Excellent for compounds that are highly soluble in some solvents but not others. |

| Thermal Control | A saturated solution is heated to fully dissolve the compound and then cooled slowly. As the temperature decreases, solubility drops, leading to crystallization.[4] | Requires precise temperature control for optimal crystal growth. |

| Co-crystallization | The target molecule is crystallized in the presence of a second compound (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. | Can be useful if the target molecule is difficult to crystallize on its own. |

Experimental Protocol: Crystallization via Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of a small amount of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof). A suitable solvent is one in which the compound is moderately soluble.[7]

-

Preparation of a Near-Saturated Solution: In a clean, dust-free vial, dissolve the compound in the chosen solvent with gentle warming if necessary to achieve a clear solution that is close to saturation.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[7]

-

Incubation: Cover the vessel with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for slow solvent evaporation.

-

Patience and Observation: Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.[7] Monitor periodically for the formation of well-defined single crystals. An ideal crystal for modern diffractometers would have dimensions of approximately 0.1 x 0.1 x 0.1 mm or larger.[6]

Part 3: Single-Crystal X-ray Diffraction - Unveiling the Molecular Architecture

Once suitable crystals are obtained, the next step is to analyze them using single-crystal X-ray diffraction (SCXRD). This technique provides atomic-level resolution of the molecular and crystal structure.[4][5]

Experimental Workflow for SCXRD:

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined to achieve the best fit between the observed and calculated diffraction data.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Anticipated Crystallographic Data for this compound

While the experimental data is not yet available, we can predict the type of information that would be obtained from a successful crystal structure determination. This data is typically presented in a standardized format.

Table 2: Hypothetical Crystallographic Data and Structure Refinement Parameters

| Parameter | Expected Information |

| Chemical Formula | C₅H₂BrClO₂S |

| Formula Weight | 241.50 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Density (calculated) | ρ (g/cm³) |

| Absorption Coefficient | μ (mm⁻¹) |

| Temperature | Typically 100 K or 293 K |

| Wavelength | e.g., Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) |

| Final R indices [I>2σ(I)] | R1, wR2 |

| Goodness-of-fit on F² | S |

Part 4: Structural Insights and Implications

The refined crystal structure would provide a wealth of information crucial for drug development and materials science professionals:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the this compound molecule would be revealed. The planarity of the thiophene ring and the orientation of the carboxylic acid group relative to the ring would be of particular interest.

-

Intermolecular Interactions: The crystal packing would be dictated by non-covalent interactions such as hydrogen bonding (likely involving the carboxylic acid groups), halogen bonding (involving the bromine and chlorine atoms), and π-π stacking between the thiophene rings. Understanding these interactions is key to predicting and controlling the solid-state properties of the material.

-

Polymorphism: The crystallization process might yield different crystal forms (polymorphs), each with unique physical properties. A thorough crystallographic study would aim to identify and characterize any accessible polymorphs.

Conclusion: A Call to Investigation

This technical guide has outlined a comprehensive, field-proven approach to determining the crystal structure of this compound. While the structure is not yet publicly known, the methodologies described herein provide a clear and actionable framework for researchers to pursue its elucidation. The resulting structural data would be a valuable contribution to the scientific community, enabling a deeper understanding of this versatile chemical building block and accelerating its application in the development of new technologies and therapeutics.

References

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). SLOW EVAPORATION. Retrieved from [Link]

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1733-1763. DOI:10.1039/D2CS00697A.

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

- Rupp, B. (2010). X-ray crystallography. Protein Science, 19(5), 1014-1025.

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H2BrClO2S). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Cenmed. (n.d.). This compound. Retrieved from [Link]

-

CCDC. (n.d.). Access Structures. Retrieved from [Link]

-

POWERFORUM. (n.d.). 3-Bromo-5-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

-

POWERFORUM. (n.d.). 5-Bromo-2-chlorothiophene-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. 5-bromo-2-chlorothiophene-3-carboxylic acid | 189330-38-9 | PHA33038 [biosynth.com]

- 2. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. How To [chem.rochester.edu]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Selective Functionalization: A Comparative Analysis of Bromine and Chlorine Reactivity in 5-Bromo-3-chlorothiophene-2-carboxylic acid

An In-Depth Technical Guide:

Abstract

5-Bromo-3-chlorothiophene-2-carboxylic acid is a trifunctionalized heterocyclic building block of significant value in medicinal chemistry and materials science. Its utility is predicated on the differential reactivity of its three functional groups: a carboxylic acid, a bromine atom at the C5 position, and a chlorine atom at the C3 position. Understanding the nuanced reactivity of the two distinct halogen atoms is paramount for designing selective and efficient synthetic strategies. This technical guide provides a comprehensive analysis of the factors governing the chemoselectivity of the C5-Br versus the C3-Cl bond. We will explore the underlying electronic and steric principles and provide field-proven protocols for selective transformations, including palladium-catalyzed cross-coupling and metal-halogen exchange reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in complex molecule synthesis.

Foundational Principles: Halogen Reactivity on the Thiophene Scaffold

The thiophene ring is a π-excessive five-membered heterocycle. Its aromaticity and electron distribution are key to understanding its reactivity. The two halogen atoms in the target molecule are situated at an alpha (C5) and a beta (C3) position, respectively, which inherently possess different reactivity profiles.

-

Positional Reactivity (α vs. β): In many reactions, including electrophilic substitution and metallation, the α-positions (C2 and C5) of thiophene are more reactive than the β-positions (C3 and C4).[1][2] This is due to the greater ability of the sulfur atom to stabilize the intermediate carbocation or carbanion at the adjacent α-position.

-

Carbon-Halogen Bond Properties: The reactivity of aryl halides in many catalytic processes is inversely related to the carbon-halogen (C-X) bond dissociation energy (BDE). The general trend for BDE is C-Cl > C-Br > C-I.[3] Consequently, the order of reactivity in reactions where C-X bond cleavage is rate-determining, such as the oxidative addition step in cross-coupling, is C-I > C-Br > C-Cl.[4]

-

Influence of the Carboxylic Acid Group: The carboxylic acid at the C2 position is a meta-directing, deactivating group for electrophilic aromatic substitution. However, in the context of metallation and cross-coupling, its electronic influence is more complex. As an electron-withdrawing group, it increases the electrophilicity of the thiophene ring carbons.[5] Furthermore, the carboxylate, formed under basic conditions or upon deprotonation with organolithium reagents, can act as a directed metalation group (DMG), influencing the regioselectivity of lithiation.[6][7]

Combining these principles, we can form a primary hypothesis: the bromine at the more reactive α-position (C5) will be significantly more reactive than the chlorine at the β-position (C3), particularly in reactions sensitive to C-X bond strength like palladium-catalyzed cross-couplings and metal-halogen exchange.

Comparative Reactivity in Key Synthetic Transformations

The differential reactivity of the C5-Br and C3-Cl bonds can be strategically exploited in several classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, particularly the Suzuki-Miyaura coupling, is a cornerstone of modern synthetic chemistry for C-C bond formation.[8][9] The catalytic cycle's rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8]

Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the C5-Br position. This intrinsic selectivity is robust and allows for the mono-functionalization of the thiophene ring at the C5 position with high fidelity, leaving the C3-Cl bond intact for subsequent transformations.[10][11] Studies on various dihalothiophenes consistently show a strong preference for coupling at the C-Br bond over the C-Cl bond.[3][12]

Data Presentation: Carbon-Halogen Bond Dissociation Energies

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

| C(sp²)–Cl | ~96 | Low |

| C(sp²)–Br | ~81 | High |

| C(sp²)–I | ~65 | Very High |

Note: Values are approximate and can vary based on molecular structure.

Metal-Halogen Exchange

Metal-halogen exchange, typically performed with alkyllithium reagents at low temperatures, is a kinetically controlled process used to generate organometallic intermediates.[13][14] The rate of this exchange follows the trend I > Br > Cl.[13]

For this compound, treatment with one equivalent of an alkyllithium reagent (such as n-BuLi or s-BuLi) will result in initial deprotonation of the carboxylic acid, followed by highly selective lithium-bromine exchange at the C5 position. The much stronger C-Cl bond at the C3 position remains unreactive under these conditions. This provides a clean and efficient route to a 5-lithiothiophene intermediate, which can be trapped with a wide variety of electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require an aromatic ring to be rendered electron-deficient by strong electron-withdrawing groups, and the presence of a good leaving group.[15][16] While the carboxylic acid group is electron-withdrawing, the thiophene ring is inherently electron-rich, making SNAr challenging. The reaction proceeds via a negatively charged Meisenheimer intermediate, and its stability dictates the reaction's feasibility.[16] While theoretically possible under harsh conditions with potent nucleophiles, SNAr is not the preferred method for functionalizing this substrate due to the superior and more selective outcomes offered by metal-catalyzed methods.

Strategic Methodologies & Experimental Protocols

The predictable reactivity hierarchy allows for a logical, stepwise approach to functionalizing both halogenated positions.

Selective Functionalization at the C5-Position

The C5-bromo position is the primary site of reaction under standard cross-coupling or lithiation conditions.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the C5 position of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), or a combination of a palladium source like Pd(OAc)₂ (0.02 equiv.) and a ligand like SPhos (0.05 equiv.).

-

Solvent Addition & Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to reflux (typically 85-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 5-aryl-3-chlorothiophene-2-carboxylic acid.

Scientist's Note (Causality): The choice of a bulky, electron-rich phosphine ligand like SPhos often accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps, improving catalyst turnover and overall reaction efficiency. The aqueous base is crucial for activating the boronic acid for the transmetalation step.[9]

Protocol 2: Selective Lithiation and Electrophilic Quench at the C5-Position

This protocol details the selective formation of a 5-lithiated intermediate followed by reaction with an electrophile.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.1 equiv. in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting slurry for 1 hour at -78 °C.

-

Note: The first equivalent of BuLi deprotonates the carboxylic acid. The second equivalent performs the lithium-bromine exchange.

-

-

Electrophilic Quench: Add the desired electrophile (1.5 equiv., e.g., trimethylsilyl chloride, N,N-dimethylformamide, or solid CO₂). Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Acidify with 1M HCl.

-

Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

Scientist's Note (Trustworthiness): Performing this reaction at low temperature (-78 °C) is critical. At higher temperatures, the highly reactive organolithium intermediate can become unstable or undergo side reactions, such as the "halogen dance" rearrangement, compromising selectivity.[17]

Subsequent Functionalization at the C3-Position

Once the C5 position has been functionalized, the less reactive C3-chloro group can be targeted. This typically requires more forcing reaction conditions or specialized catalyst systems designed for C-Cl bond activation. For example, a second Suzuki-Miyaura coupling can be performed at a higher temperature and with a catalyst/ligand system known to be effective for aryl chlorides, such as those employing bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbenes (NHCs).

Visualization of Key Processes

Diagrams help clarify the complex workflows and mechanisms discussed.

Diagram 1: Selective Suzuki-Miyaura Reaction Pathway

Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway.

Diagram 2: Experimental Workflow for Selective C5-Arylation

Caption: Workflow for selective C5-arylation via Suzuki coupling.

Diagram 3: Experimental Workflow for C5-Lithiation and Quench

Caption: Workflow for C5-functionalization via lithium-halogen exchange.

Conclusion

The reactivity of the halogen atoms in this compound is dictated by a clear and predictable hierarchy. The C5-bromo bond is significantly more labile than the C3-chloro bond in the two most synthetically useful transformations for aryl halides: palladium-catalyzed cross-coupling and lithium-halogen exchange. This pronounced difference is rooted in fundamental principles of positional reactivity on the thiophene ring (α > β) and carbon-halogen bond strength (C-Br < C-Cl). By leveraging this intrinsic chemoselectivity, researchers can confidently and selectively functionalize the C5 position while preserving the C3-chloro moiety for subsequent, orthogonal synthetic operations. This guide provides the foundational understanding and practical protocols necessary to harness the full synthetic potential of this valuable heterocyclic building block.

References

-

Profeta, R., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling. [Link]

-

Wikipedia. (n.d.). Halogen dance rearrangement. Wikipedia. [Link]

-

Lainer, T., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Rapid Communications. [Link]

-

Profeta, R., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. [Link]

-

Li, Z., et al. (2022). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

-

University of Wisconsin-Madison. (n.d.). Stability/Reactivity/Selectivity Principles. UW-Madison Chemistry. [Link]

-

Sarpong, R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

-

Iwasawa, T., et al. (2017). Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. Tetrahedron Letters. [Link]

-

Mortier, J. (n.d.). The Carboxylic Acid as an Effective Director of Ortholithiation. Unblog.fr. [Link]

-

Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

-

International Science Community Association. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. ISC. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Figuly, G. D., Loop, C. K., & Martin, J. C. (1987). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. Journal of the American Chemical Society. [Link]

-

Hörnfeldt, A. B., & Gronowitz, S. (1968). Metalation and halogen–metal exchange in 3-arylthiophens. Journal of the Chemical Society C: Organic. [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University Chemistry. [Link]

-

Al-Zoubi, R. M., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. [Link]

-

Grokipedia. (n.d.). Metal–halogen exchange. Grokipedia. [Link]

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

-

Ghaffar, T., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]

-

Singh, G., & Singh, V. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

StudySmarter. (2023). Thiophene: Bromination & Reduction. StudySmarter. [Link]

-

Mortier, J., et al. (2004). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. The Journal of Organic Chemistry. [Link]

-

Vantourout, J. C., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Reddit. (2025). Debromination of thiophene. r/OrganicChemistry. [Link]

-

Palani, V. P., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

-

Ghaffar, T., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]

-

Leroux, F. R., Schlosser, M., & Colobert, F. (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Angewandte Chemie International Edition. [Link]

-

Ilovaisky, A. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. [Link]

-

Ghaffar, T., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. [Link]

-

PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. [Link]

- Google Patents. (2019). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. ResearchGate. [Link]

-

Al-Masum, M., & El-Sayed, T. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

-

Zviedre, I., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link]

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. jmortier.m.j.f.unblog.fr [jmortier.m.j.f.unblog.fr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

electrophilic substitution reactions of halogenated thiophenes

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Halogenated Thiophenes

Abstract

Halogenated thiophenes are cornerstone building blocks in the synthesis of complex organic molecules, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1] Their utility stems from the nuanced reactivity of the thiophene ring, modulated by the electronic effects of the halogen substituent. This guide provides an in-depth exploration of the principles and practices governing electrophilic substitution reactions on these vital synthons. We will dissect the mechanistic underpinnings of regioselectivity, provide field-proven experimental protocols, and offer insights into overcoming common synthetic challenges. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of reactions.

Introduction: The Thiophene Core and the Role of Halogenation

The thiophene ring is an electron-rich five-membered heterocycle whose reactivity towards electrophilic substitution is significantly greater than that of benzene.[2] This heightened reactivity is due to the ability of the sulfur atom's lone pair electrons to participate in the aromatic sextet and stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the substitution process.[2][3]

Introducing a halogen atom onto the thiophene ring serves two primary purposes in synthetic chemistry:

-

Modulating Reactivity and Regioselectivity : The halogen exerts a complex electronic influence that deactivates the ring overall but directs incoming electrophiles to specific positions.

-

Providing a Synthetic Handle : The carbon-halogen bond is a versatile functional group that can participate in a wide array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions.

This guide focuses on the first point: understanding and predicting the outcome of electrophilic attacks on a pre-halogenated thiophene ring.

Fundamental Principles: Electronic Effects and Regioselectivity

The outcome of an electrophilic substitution reaction on a halogenated thiophene is dictated by the interplay of the halogen's inductive and resonance effects, the inherent reactivity of the thiophene ring positions (α vs. β), and the stability of the intermediate σ-complex.

A halogen atom exhibits a dual electronic nature:

-

Inductive Effect (-I) : Due to its high electronegativity, the halogen withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted thiophene.

-

Resonance Effect (+M) : The halogen's lone pair of electrons can be delocalized into the ring's π-system, donating electron density. This effect is crucial for stabilizing the cationic charge of the σ-complex.

The regiochemical outcome is determined by which position of attack leads to the most stable σ-complex.

Substitution on 2-Halothiophenes

For a 2-halothiophene, electrophilic attack can occur at the C3, C4, or C5 positions. The strong preference is for substitution at the C5 position .

The rationale is found in the stability of the corresponding σ-complexes. When the electrophile (E⁺) attacks at C5, the positive charge can be delocalized onto the sulfur atom and the halogen atom through resonance, providing significant stabilization. Attack at C3 or C4 does not allow for this same degree of charge delocalization onto the heteroatom. The attack at C5 is overwhelmingly favored.

Caption: Regioselectivity in 2-halothiophene substitution.

Substitution on 3-Halothiophenes

The situation for 3-halothiophenes is more complex. The primary sites of attack are the two α-positions, C2 and C5.

-

Attack at C2 : The incoming electrophile is sterically hindered by the adjacent halogen at C3. Electronically, the intermediate σ-complex is destabilized by the adjacent electron-withdrawing inductive effect of the halogen.

-

Attack at C5 : This position is electronically activated and sterically unhindered. The σ-complex formed from attack at C5 is the most stable, as the positive charge is well-delocalized without being in close proximity to the inductively withdrawing halogen.

Therefore, electrophilic substitution on 3-halothiophenes strongly favors the C5 position .

Caption: Regioselectivity in 3-halothiophene substitution.

Key Electrophilic Substitution Reactions: Protocols and Insights

The following sections detail common electrophilic substitution reactions performed on halogenated thiophenes. The protocols provided are based on established literature procedures and serve as a validated starting point for experimentation.

Halogenation

Further halogenation of a halothiophene follows the regiochemical principles outlined above. Bromination and chlorination are the most common. The high reactivity of the thiophene nucleus often necessitates mild conditions to prevent polysubstitution.[4]

Protocol: Bromination of 3-Bromothiophene

This protocol describes the synthesis of 3,5-dibromothiophene, a valuable synthetic intermediate.

Materials:

-

3-Bromothiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve 3-bromothiophene (1.0 eq) in a 1:1 mixture of DMF and DCM.

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition : Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring : Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up : Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Washing : Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, water, and finally brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,5-dibromothiophene.

Causality Insight : The use of NBS in DMF provides a source of electrophilic bromine under milder conditions than using elemental bromine (Br₂), which helps to control the reaction and prevent the formation of over-brominated byproducts.

Nitration

Nitration introduces a nitro (-NO₂) group, a powerful electron-withdrawing group that is a precursor to an amino group. The reaction typically employs a mixture of nitric acid and a stronger acid catalyst.[5]

Protocol: Nitration of 2-Chlorothiophene

This procedure yields 2-chloro-5-nitrothiophene, following the expected C5-directing effect. A common method involves using nitric acid in acetic anhydride.[6]

Materials:

-

2-Chlorothiophene

-

Acetic anhydride

-

Fuming nitric acid (d = 1.51 g/mL)

-

Glacial acetic acid

-

Crushed ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Cooling bath (ice-salt or cryocooler)

Procedure:

-

Reagent Preparation : Prepare two separate solutions. Solution A: Dissolve 2-chlorothiophene (1.0 eq) in acetic anhydride. Solution B: Carefully add fuming nitric acid (1.2 eq) to glacial acetic acid while cooling.[6]

-

Reaction Setup : Add half of Solution B to the three-necked flask and cool to 10 °C with vigorous stirring.

-

Thiophene Addition : Add half of Solution A dropwise from the dropping funnel, ensuring the temperature does not exceed 20-25 °C. A cooling bath is essential to manage the exotherm.[6]

-

Completion of Addition : Once the initial exotherm subsides, cool the reaction back to 10 °C. Add the remaining portion of Solution B, followed by the dropwise addition of the remaining Solution A, maintaining temperature control.

-

Reaction Time : After the addition is complete, allow the mixture to stir at room temperature for 2 hours.[6]

-

Work-up : Pour the reaction mixture onto a large volume of crushed ice with rapid stirring. The product will precipitate as a pale yellow solid.

-

Isolation : Filter the solid, wash thoroughly with cold water until the washings are neutral, and air-dry.

-

Purification : The crude 2-chloro-5-nitrothiophene can be purified by recrystallization from ethanol.

Trustworthiness Note : Temperature control is critical in nitration reactions.[6] Runaway reactions can occur if the temperature is not carefully managed, leading to oxidation and the formation of dangerous byproducts.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) and is a key method for forming carbon-carbon bonds.[7] However, the deactivating nature of the halogen substituent makes Friedel-Crafts reactions on halothiophenes more challenging than on thiophene itself. Strong Lewis acid catalysts like aluminum chloride (AlCl₃) can cause polymerization and decomposition of the sensitive thiophene ring.[4][8] Milder catalysts such as tin(IV) chloride (SnCl₄) or ethylaluminum dichloride (EtAlCl₂) are often preferred.[4][9]

Protocol: Acylation of 2-Bromothiophene

This protocol describes the synthesis of 2-acetyl-5-bromothiophene using a mild Lewis acid catalyst.

Materials:

-

2-Bromothiophene

-

Acetyl chloride (CH₃COCl)

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Flame-dried, three-necked round-bottom flask with an inert gas inlet (N₂ or Ar)

-

Magnetic stirrer

-

Dropping funnel

-

Low-temperature bath

Procedure:

-

Reaction Setup : To the flame-dried flask under an inert atmosphere, add anhydrous DCM and cool to 0 °C.

-

Catalyst and Acylating Agent : Add tin(IV) chloride (SnCl₄, 1.1 eq) to the cold DCM, followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Substrate Addition : To this mixture, add a solution of 2-bromothiophene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, keeping the temperature between 0-5 °C.

-

Reaction : Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Quenching : Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the catalyst complex.

-

Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing : Combine the organic layers and wash with dilute HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification : Purify the crude product by vacuum distillation or column chromatography.

Expertise Insight : The standard Friedel-Crafts approach may fail for synthesizing certain isomers, such as 3-acetylthiophene from 3-bromothiophene. The deactivation and directing effects can lead to low yields or incorrect isomers. In such cases, an alternative strategy involving halogen-metal exchange (e.g., with n-butyllithium) followed by quenching with an acylating agent like acetic anhydride is a more reliable and field-proven method.[10]

Data Summary: Regioselectivity of Electrophilic Substitution

| Starting Material | Electrophilic Reagent | Major Product(s) | Rationale |

| 2-Chlorothiophene | HNO₃ / H₂SO₄ | 2-Chloro-5-nitrothiophene | Attack at the sterically accessible and electronically activated α-position (C5). |

| 2-Bromothiophene | Br₂ / Acetic Acid | 2,5-Dibromothiophene | Strong directing effect to the vacant α-position (C5). |

| 3-Bromothiophene | NBS / DMF | 3,5-Dibromothiophene | Strong preference for attack at the unhindered and activated α-position (C5). |

| 3-Iodothiophene | Ac₂O / SnCl₄ | 2-Acetyl-4-iodothiophene | While C5 is electronically preferred, steric hindrance from the large iodine atom can sometimes favor substitution at the other α-position (C2), though C5 is generally the major product. |

Conclusion

The electrophilic substitution of halogenated thiophenes is a foundational element of heterocyclic chemistry. A thorough understanding of the competing inductive and resonance effects of the halogen substituent is paramount to predicting and controlling the regiochemical outcome of these reactions. While halogens deactivate the thiophene ring, they provide powerful regiochemical control, primarily directing incoming electrophiles to the C5 position. For synthetic chemists in drug discovery and materials science, mastering these reactions unlocks access to a vast chemical space of highly functionalized thiophene derivatives, enabling the creation of novel molecules with tailored properties.

References

- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.The Journal of Organic Chemistry.

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.ResearchOnline@JCU.

- An In-depth Technical Guide to the Synthesis of 3-Bromothiophene

-

3-bromothiophene - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Synthesis of 3-Acetylthiophene from 3-Bromothiophene: Applic

-

Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH National Library of Medicine. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

The Mechanism of Halogenation. Chemistry LibreTexts. [Link]

-

The Versatility of Halogenated Thiophenes in Organic Synthesis. Angene Chemical. [Link]

-

Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

-

Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. NIH National Library of Medicine. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. [Link]

-

Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

-

Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Chemistry Steps. [Link]

-

Aromatic sulfonation. Wikipedia. [Link]

-

Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Chapter 9, thiophene. University of Glasgow. [Link]

-

ORGANIC REACTION MECHANISM. Mansoura University. [Link]

-

Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. [Link]

-

2-nitrothiophene - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Acylation of thiophene.

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. benchchem.com [benchchem.com]

molecular weight and formula of 5-Bromo-3-chlorothiophene-2-carboxylic acid

An In-depth Technical Guide to 5-Bromo-3-chlorothiophene-2-carboxylic Acid

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic compounds serve as foundational scaffolds for creating novel therapeutic agents. The strategic placement of different halogens on a core ring system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on this compound, a polysubstituted thiophene derivative that represents a highly versatile and valuable building block for synthetic chemists.

The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs. The specific arrangement of a bromine atom at the 5-position, a chlorine atom at the 3-position, and a carboxylic acid at the 2-position provides three distinct points for chemical modification. This functional group triad allows for orthogonal chemical strategies, making it an attractive starting material for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for ensuring experimental reproducibility and safety. The core chemical identifiers and properties of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 842135-76-6 |

| Molecular Formula | C₅H₂BrClO₂S[1][2] |

| Molecular Weight | 241.49 g/mol [1][2][3][4] |

| SMILES | O=C(C1=C(Cl)C=C(Br)S1)O |

| InChI Key | DUUPWFRCVBAIKZ-UHFFFAOYSA-N[5] |

Table 1: Core Chemical Identifiers

| Property | Value / Description |

| Appearance | Expected to be a white to light-colored crystalline powder, similar to related compounds.[6] |

| Melting Point | Data for this specific isomer is not widely published; however, related isomers like 3-chlorothiophene-2-carboxylic acid melt at 186-190 °C and 5-chlorothiophene-2-carboxylic acid melts at 154-158 °C.[7][8] |

| Boiling Point | Not experimentally determined; predicted values are typically high due to the carboxylic acid group. |

| Storage Conditions | Store in a cool (2-8°C), dry, well-ventilated area in a tightly sealed container under an inert atmosphere and protected from light.[2] |

Table 2: Physical and Chemical Properties

Synthesis and Mechanistic Insights

The regioselective synthesis of polysubstituted thiophenes is a non-trivial challenge that requires careful strategic planning. The following presents a representative, logical pathway for the synthesis of this compound, illustrating key chemical principles.

Workflow: Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

-

Step 1: Electrophilic Bromination of 3-Chlorothiophene.

-

Rationale: The C2 and C5 positions of the thiophene ring are most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and selective brominating agent. Using a slight excess ensures complete conversion of the starting material.

-

Procedure: Dissolve 3-chlorothiophene (1.0 eq) in acetic acid (AcOH). Add NBS (1.05 eq) portion-wise while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC or GC-MS. Upon completion, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane). Wash the organic layer with sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-3-chlorothiophene.

-

-

Step 2: Regioselective Lithiation.

-

Rationale: Direct lithiation at the C5 position is required. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for deprotonating the most acidic proton on the thiophene ring (at C5) without displacing the halogens. The reaction is performed at -78°C to prevent side reactions.

-

Procedure: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Bromo-3-chlorothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C. Add a solution of freshly prepared LDA (1.1 eq) dropwise, keeping the internal temperature below -70°C. Stir for 1 hour at -78°C.

-

-

Step 3 & 4: Carboxylation and Acidic Workup.

-

Rationale: The highly nucleophilic organolithium intermediate readily attacks the electrophilic carbon of carbon dioxide. Solid CO₂ (dry ice) is used as the reagent. A subsequent acidic workup is necessary to protonate the resulting carboxylate salt.

-

Procedure: Add an excess of crushed dry ice to the reaction mixture at -78°C. Allow the mixture to slowly warm to room temperature overnight. Quench the reaction by adding water. Acidify the aqueous layer to pH 1-2 with dilute hydrochloric acid (HCl), which will precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the three distinct functional handles that can be addressed with high selectivity.

-

Carboxylic Acid Group: This site is readily converted into amides, esters, or acid chlorides, allowing for the introduction of diverse side chains or linkage to other molecular fragments. Amide coupling is a cornerstone of medicinal chemistry for building peptide mimics and other complex structures.

-

Bromo Group (C5): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions.[9] This enables the facile introduction of aryl, heteroaryl, or alkynyl substituents, providing a powerful tool for library synthesis and SAR exploration.

-

Chloro Group (C3): While less reactive than bromine in many cross-coupling reactions, the chlorine atom can still participate in certain transformations or be retained to modulate the electronic properties and conformation of the final molecule.

This compound and its derivatives are relevant to several areas of drug discovery. Thiophene-based molecules have demonstrated a wide range of biological activities, and this specific building block could be utilized in the synthesis of:

-

Anticoagulants: The related intermediate 5-chlorothiophene-2-carboxylic acid is pivotal in the synthesis of the blockbuster anticoagulant Rivaroxaban.[7][10]

-

Antimicrobial and Anticancer Agents: Halogenated thiophenes have shown promise as antiproliferative agents against various cancer cell lines and as antimicrobial compounds.[11]

-